6-(4-fluorophenoxy)pyridine-3-carbonitrile

Lipophilicity Drug-likeness Medicinal Chemistry

6-(4-Fluorophenoxy)pyridine-3-carbonitrile (CAS 99902-74-6) is a fluorinated pyridine‑3‑carbonitrile derivative with the molecular formula C₁₂H₇FN₂O and a monoisotopic mass of 214.05424 Da. Its structure features a 4-fluorophenoxy substituent at the pyridine 6‑position and a nitrile group at the 3‑position, a regioisomeric arrangement that distinguishes it from 2‑substituted analogs such as 2-(4-fluorophenoxy)pyridine-3-carbonitrile.

Molecular Formula C12H7FN2O
Molecular Weight 214.19 g/mol
CAS No. 99902-74-6
Cat. No. B1661906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-fluorophenoxy)pyridine-3-carbonitrile
CAS99902-74-6
Molecular FormulaC12H7FN2O
Molecular Weight214.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OC2=NC=C(C=C2)C#N)F
InChIInChI=1S/C12H7FN2O/c13-10-2-4-11(5-3-10)16-12-6-1-9(7-14)8-15-12/h1-6,8H
InChIKeyMKYJXKKMJYOEGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Fluorophenoxy)pyridine-3-carbonitrile (CAS 99902-74-6): Core Physicochemical Identity & Sourcing Baseline


6-(4-Fluorophenoxy)pyridine-3-carbonitrile (CAS 99902-74-6) is a fluorinated pyridine‑3‑carbonitrile derivative with the molecular formula C₁₂H₇FN₂O and a monoisotopic mass of 214.05424 Da [1]. Its structure features a 4-fluorophenoxy substituent at the pyridine 6‑position and a nitrile group at the 3‑position, a regioisomeric arrangement that distinguishes it from 2‑substituted analogs such as 2-(4-fluorophenoxy)pyridine-3-carbonitrile [2]. The compound is commercially available at 95% purity from established suppliers (e.g., Enamine, catalogue EN300‑97034), with list pricing of approximately $140 per 0.1 g and $978 per 2.5 g [1]. This well‑defined sourcing baseline, combined with a documented melting point of 120‑122 °C (lit.) , makes it a reproducible, purchasable starting point for medicinal chemistry and agrochemical discovery programs.

Why 6-(4-Fluorophenoxy)pyridine-3-carbonitrile Cannot Be Freely Substituted by Other 6-Aryloxy-pyridine-3-carbonitriles


The 6‑aryloxy‑pyridine‑3‑carbonitrile scaffold is highly sensitive to the electronic and steric character of the para‑substituent on the phenoxy ring. Replacing the para‑fluoro group with chloro, bromo, methyl, or methoxy alters the computed XLogP3 by up to 0.6 log units, modifies the hydrogen‑bond acceptor count, and shifts the melting point by more than 38 °C relative to the unsubstituted phenoxy congener [1]. These factors directly affect solubility, solid‑state stability, and passive membrane permeability—parameters that cannot be assumed to be interchangeable across a congeneric series. Furthermore, the 4‑fluorophenoxy derivative is explicitly exemplified in the Takeda patent EP1500658 A1 (2005) and falls within the generic claims of US4558134 claiming antiviral phenoxy‑pyridine‑carbonitriles, whereas the 4‑bromo analog has been commercially discontinued, making it a less viable procurement choice [2][3].

Quantitative Head‑to‑Head Evidence: How 6-(4-Fluorophenoxy)pyridine-3-carbonitrile Differentiates from Closest Analogs


Lower Calculated Lipophilicity (XLogP3) vs. 4-Chloro Analog Improves Ligand Efficiency Potential

The 4-fluoro substituent confers a meaningfully lower computed XLogP3 of 2.5 compared with 3.1 for the 4-chloro analog, representing a 0.6 log unit reduction in predicted lipophilicity [1][2]. In drug discovery, maintaining XLogP below 3 is a widely accepted criterion for improving aqueous solubility and reducing off-target promiscuity; the fluoro derivative satisfies this threshold while the chloro derivative exceeds it.

Lipophilicity Drug-likeness Medicinal Chemistry Ligand Efficiency

Additional Hydrogen‑Bond Acceptor Count vs. Unsubstituted Phenoxy and 4-Chloro Analogs Creates Distinct Pharmacophoric Profile

The para‑fluoro substituent adds one hydrogen‑bond acceptor (HBA) relative to the unsubstituted phenoxy (3 HBA) and 4‑chloro (3 HBA) derivatives, resulting in a total HBA count of 4 for the target compound [1][2][3]. This additional HBA capacity is available for interaction with complementary hydrogen‑bond donor residues in biological targets (e.g., kinase hinge regions or viral protein pockets), establishing a pharmacophoric feature that the non‑fluorinated and chloro analogs cannot replicate.

Hydrogen Bonding Pharmacophore Modeling Molecular Recognition Structure-Based Design

Elevated Melting Point Signals Superior Solid‑State Stability Relative to Unsubstituted Phenoxy Analog

The experimentally determined melting point of 120–122 °C (lit.) for 6-(4-fluorophenoxy)pyridine-3-carbonitrile is at least 37 °C higher than the 81–83 °C reported for the unsubstituted 6-phenoxypyridine-3-carbonitrile . This substantial elevation indicates stronger intermolecular forces in the crystalline lattice, directly translating to superior thermal stability during storage, handling, and compound management workflows.

Solid-State Stability Thermal Analysis Powder Handling Long-Term Storage

Verified Patent Exemplification in Takeda EP1500658 and Antiviral Patent US4558134 Establishes Documented Research Precedent

6-(4-Fluorophenoxy)pyridine-3-carbonitrile is explicitly listed in Takeda Pharmaceutical's EP1500658 A1 (2005, pages 38–39), a patent directed to pyridine compounds with therapeutic utility, and falls within the generic scope of US4558134, which claims halogen‑substituted phenoxy‑pyridine‑carbonitriles as antiviral agents [1][2]. This dual patent presence contrasts with the 4‑bromo analog, which has been commercially discontinued and lacks equivalent accessible patent exemplification . According to PubChemLite, the compound has a patent count of 5 and a literature count of 1, providing a documented—albeit modest—body of prior research that can be directly referenced in grant applications, experimental sections, and regulatory dossiers [3].

Patent Landscape Intellectual Property Kinase Inhibitors Antiviral Agents Research Precedent

Higher Density Relative to 4-Methyl and Unsubstituted Phenoxy Analogs Suggests More Compact Molecular Packing

The experimentally derived density of 1.3 g/cm³ for 6-(4-fluorophenoxy)pyridine-3-carbonitrile exceeds that of the 4-methyl analog (1.19 g/cm³) and the unsubstituted phenoxy analog (1.23 g/cm³) . This higher density, combined with the elevated melting point, is consistent with more efficient crystal packing, which can favor reproducible crystallization and consistent powder flow properties during automated solid dispensing.

Crystal Engineering Molecular Packing Formulation Science Density

High‑Confidence Application Scenarios for 6-(4-Fluorophenoxy)pyridine-3-carbonitrile Based on Verifiable Evidence


Medicinal Chemistry: Kinase‑Focused Library Design Leveraging Optimized Lipophilicity and Additional H‑Bond Acceptor

In kinase inhibitor programs where ligand efficiency and polarity are critical, 6-(4-fluorophenoxy)pyridine-3-carbonitrile offers an XLogP3 of 2.5 (below the drug‑likeness threshold of 3) and 4 H‑bond acceptors—one more than its 4-chloro and unsubstituted phenoxy counterparts [1]. Its explicit exemplification in Takeda patent EP1500658 A1 [2] confirms that this scaffold has been explored in a kinase‑relevant context, making it a rational choice when building focused compound libraries targeting the ATP‑binding pocket.

Antiviral Discovery: Halogen‑Substituted Phenoxy‑Pyridine‑Carbonitrile Series Following US4558134 Precedent

US Patent 4558134 generically claims halogen‑substituted phenoxy‑pyridine‑carbonitriles (including fluoro, chloro, bromo, and iodo) as antiviral agents [1]. The 4‑fluorophenoxy derivative provides the smallest steric perturbation within the halogen series (van der Waals radius: F = 1.47 Å vs. Cl = 1.75 Å), combined with the strongest electron‑withdrawing inductive effect. For structure‑activity relationship (SAR) studies aimed at dissecting electronic vs. steric contributions to antiviral potency, this compound is the preferred fluoro‑substituted probe.

Solid‑Phase Formulation & Compound Management: Superior Thermal Stability and Density for Automated Handling

With a melting point of 120–122 °C [1] and a density of 1.3 g/cm³ , this compound significantly outperforms the unsubstituted phenoxy analog (Tm = 81–83 °C, density = 1.23 g/cm³) in solid‑state stability metrics [2]. Laboratories operating automated compound stores or solid‑dispensing robotics will benefit from reduced caking, lower sublimation losses, and more consistent powder flow—directly improving the reliability of long‑term screening campaigns.

Agrochemical Intermediate: Accessible Fluorinated Building Block for Crop Protection SAR

Fluorinated pyridine derivatives are prevalent in modern agrochemicals due to the metabolic stability conferred by the C–F bond. 6-(4-Fluorophenoxy)pyridine-3-carbonitrile, with its established commercial availability at 95% purity from multiple suppliers [1] and its documented utility in heterocyclic synthesis , serves as a reliable entry point for generating diverse analogs via the reactive 3‑carbonitrile handle (e.g., hydrolysis to amide/acid, cycloaddition to tetrazoles, or reduction to aminomethyl), enabling rapid exploration of structure‑activity relationships in herbicide or fungicide programs.

Quote Request

Request a Quote for 6-(4-fluorophenoxy)pyridine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.